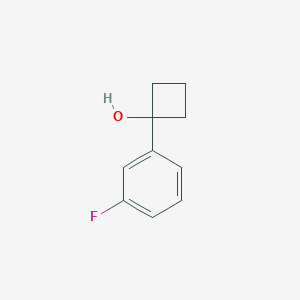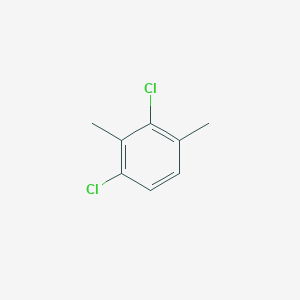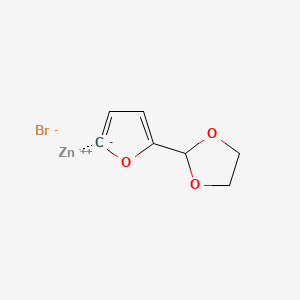
Cyclobutanol, 1-(3-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanol, 1-(3-fluorophenyl)- is an organic compound characterized by a cyclobutane ring bonded to a hydroxyl group and a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanol, 1-(3-fluorophenyl)- typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes or through ring-closing reactions of suitable precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation or through the use of organometallic reagents such as Grignard reagents followed by oxidation.
Attachment of the 3-Fluorophenyl Group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the fluorophenyl group to the cyclobutane ring.
Industrial Production Methods
Industrial production methods for Cyclobutanol, 1-(3-fluorophenyl)- are generally scaled-up versions of the laboratory synthesis routes. These methods emphasize efficiency, yield optimization, and cost-effectiveness. Key considerations include the choice of catalysts, solvents, and reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanol, 1-(3-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane derivatives without the hydroxyl group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Cyclobutanol, 1-(3-fluorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclobutanol, 1-(3-fluorophenyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity due to its electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol, 1-phenyl-: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
Cyclobutanol, 1-(4-fluorophenyl)-: The fluorine atom is in a different position on the phenyl ring, potentially affecting its reactivity and interactions.
Cyclobutanol, 1-(3-chlorophenyl)-: Substitution of fluorine with chlorine can lead to different chemical behaviors and biological activities.
Uniqueness
Cyclobutanol, 1-(3-fluorophenyl)- is unique due to the specific positioning of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with desired properties.
Properties
CAS No. |
339365-54-7 |
|---|---|
Molecular Formula |
C10H11FO |
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-(3-fluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11FO/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2 |
InChI Key |
JLPYPNPOSVCVBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















